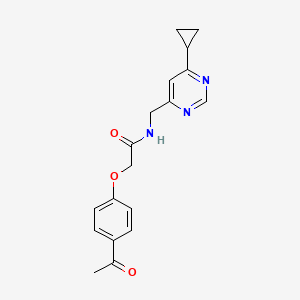![molecular formula C15H14BrN3O2S B2360907 4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034610-23-4](/img/structure/B2360907.png)
4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14BrN3O2S and its molecular weight is 380.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research on compounds structurally related to 4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide has shown their significance in the synthesis of heterocyclic compounds. For instance, studies involving benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles have led to the synthesis of a range of heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, and triazine derivatives (Mohareb et al., 2004). Such research underlines the versatility of thiophene-based compounds in organic synthesis, suggesting potential applications for compounds like this compound in the generation of novel therapeutic agents or organic materials.
Antimicrobial Activity
Further investigations have extended into the antimicrobial activities of thiophene derivatives. Compounds derived from reactions involving similar structural frameworks have been evaluated for their antimicrobial properties. For example, thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives have been synthesized and screened for in vitro antimicrobial activities, demonstrating the potential of thiophene derivatives in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Glycolic Acid Oxidase Inhibition
Thiophene derivatives have also been explored for their potential in inhibiting glycolic acid oxidase (GAO), an enzyme involved in oxalate production and the pathogenesis of certain diseases. A study involving 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives revealed that compounds with large lipophilic substituents could act as potent, competitive inhibitors of GAO, indicating a potential therapeutic application in conditions related to oxalate overproduction (Rooney et al., 1983).
Synthesis of Fused Heterocycles
The role of thiophene and related compounds in the synthesis of fused heterocycles, which are crucial in pharmaceutical chemistry, has been highlighted in various studies. These compounds serve as starting materials for generating complex fused heterocycles, including furopyranone, furopyrrolone, and thienopyrrolone derivatives, showcasing their significance in the development of new drugs and materials (Ergun et al., 2014).
Mechanism of Action
Mode of Action
The compound’s structure, particularly the presence of a bromine atom and a carboxamide group, suggests it may undergo certain reactions such as Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which could alter the structure or function of the compound’s targets .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura coupling suggests it may affect pathways related to carbon-carbon bond formation . This could have downstream effects on various biological processes, including protein synthesis and metabolism .
Result of Action
Given the compound’s potential involvement in Suzuki–Miyaura coupling, it may induce changes in the structure or function of its targets, which could in turn affect various cellular processes .
Properties
IUPAC Name |
4-bromo-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-18-5-2-10-3-6-19(15(21)13(10)18)7-4-17-14(20)12-8-11(16)9-22-12/h2-3,5-6,8-9H,4,7H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPUOYMZOAGBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC(=CS3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

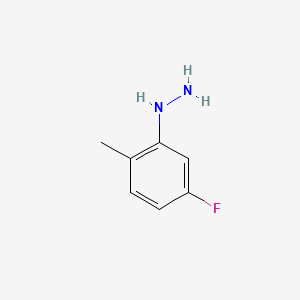
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2360829.png)

![4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2360831.png)
![6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2360832.png)

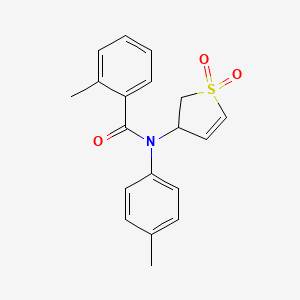
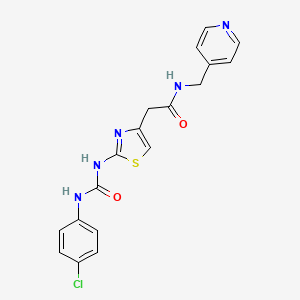
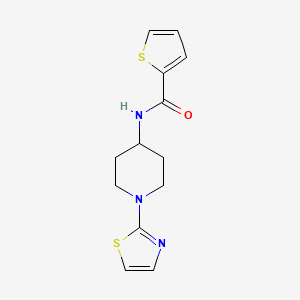
![N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2360839.png)

![N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide](/img/structure/B2360846.png)
